molecular formula C27H40N2O2 B1239044 Pifarnine CAS No. 50419-27-7

Pifarnine

Cat. No.: B1239044
CAS No.: 50419-27-7
M. Wt: 424.6 g/mol
InChI Key: DVJCPEWCHQLAEH-GLHLOLHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pifarnine can be synthesized through a multi-step process involving the reaction of piperonyl chloride with piperazine. The reaction typically requires an organic solvent such as dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is often followed by rigorous purification steps, including chromatography and crystallization, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pifarnine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Pifarnine exerts its effects primarily through its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes involved in the production of gastric acid, thereby reducing the acidity in the stomach and providing relief from ulcers. The compound also interacts with various signaling pathways, modulating inflammatory responses and promoting healing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct pharmacological properties. Unlike piperine, which is primarily known for its bio-enhancing effects, this compound is specifically studied for its anti-ulcer activity. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for therapeutic research .

Properties

CAS No.

50419-27-7

Molecular Formula

C27H40N2O2

Molecular Weight

424.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine

InChI

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9+,24-13+

InChI Key

DVJCPEWCHQLAEH-GLHLOLHSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

56208-01-6

Synonyms

N(1)-piperonyl-N(4)-3,7,11-trimethyl-2,6,10-dodecatrienylpiperazine
pifarnine
U-27

Origin of Product

United States

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